3-Methoxy-6-phenylpyridazine

Catalog No.
S1911457
CAS No.
4578-42-1
M.F
C11H10N2O
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-6-phenylpyridazine

CAS Number

4578-42-1

Product Name

3-Methoxy-6-phenylpyridazine

IUPAC Name

3-methoxy-6-phenylpyridazine

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C11H10N2O/c1-14-11-8-7-10(12-13-11)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

NZEKNUOVEYRUFB-UHFFFAOYSA-N

SMILES

COC1=NN=C(C=C1)C2=CC=CC=C2

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=CC=C2

3-Methoxy-6-phenylpyridazine is a chemical compound with the molecular formula C₁₁H₁₀N₂O and a molecular weight of approximately 186.21 g/mol. It is classified under the pyridazine family, which consists of six-membered heterocyclic compounds containing two nitrogen atoms. The presence of the methoxy group at the third position and the phenyl group at the sixth position contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

Typical of pyridazine derivatives. Notably, it can undergo electrophilic aromatic substitution due to the electron-donating effects of the methoxy group. Additionally, reactions with nucleophiles such as phenyllithium have been documented, leading to the formation of 3-methoxy-2-phenylpyridine .

The compound can also engage in Diels-Alder reactions, particularly inverse electron demand scenarios, where it acts as a dienophile when interacting with electron-deficient species . These reactions are crucial for constructing complex organic molecules.

Several synthesis methods for 3-methoxy-6-phenylpyridazine have been reported:

  • Condensation Reactions: This method involves the condensation of appropriate pyridazine precursors with phenolic compounds under acidic or basic conditions.
  • Electrophilic Substitution: The introduction of the methoxy and phenyl groups can be achieved through electrophilic aromatic substitution reactions on suitable pyridazine derivatives.
  • Diels-Alder Reaction: Utilizing inverse electron demand Diels-Alder reactions allows for the construction of complex structures involving 3-methoxy-6-phenylpyridazine .

3-Methoxy-6-phenylpyridazine has potential applications in various fields:

  • Medicinal Chemistry: Its structural characteristics suggest possible use as a lead compound in drug development.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.
  • Materials Science: Due to its unique electronic properties, it may find applications in developing new materials.

Several compounds share structural similarities with 3-methoxy-6-phenylpyridazine. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
3-Methoxy-2-phenylpyridineMethoxy at position 3, phenyl at position 2Exhibits different reactivity patterns than pyridazines
6-MethylpyridazineMethyl group at position 6Lacks phenyl substitution; different biological activity
4-Amino-3-methylpyridazineAmino group at position 4Potentially higher biological activity due to amino group
5-Hydroxy-pyridazineHydroxy group at position 5Increased solubility; different interaction profiles

XLogP3

1.8

Wikipedia

3-methoxy-6-phenylpyridazine

Dates

Last modified: 08-16-2023

Explore Compound Types